molecular formula C15H27NO4 B1605163 Heliovicine CAS No. 68473-85-8

Heliovicine

Cat. No. B1605163
CAS RN: 68473-85-8
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-PWNZVWSESA-N
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Description

Heliovicine is a compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is a type of alkaloid and is typically found in powder form . The compound is sourced from the herbs of Heliotropium curassavicum .


Synthesis Analysis

The synthesis of Heliovicine has been reported in the context of the phytochemical investigation of the whole plant of Pardoglossum cheirifolium . In this study, a new pyrrolizidine alkaloid was isolated along with three known compounds of the same class, including Heliovicine .


Chemical Reactions Analysis

While specific chemical reactions involving Heliovicine are not detailed in the search results, it’s important to note that the sensitivity analysis of a system of chemical reactions involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Heliovicine is a type of alkaloid and is typically found in powder form . It has a molecular weight of 285.38 g/mol .

Scientific Research Applications

Isolation and Structural Determination

  • PYRROLIZIDINE ALKALOIDS OF HELIOTROPIUM SPATHULATUM

    Heliovicine, along with other pyrrolizidine alkaloids, was isolated and structurally determined from Heliotropium spathulatum. The structure was established through spectroscopic methods (Roeder et al., 1991).

  • Bioactive Alkaloids from Heliotropium floridum

    This study also isolated and determined the structure of heliovicine, among other pyrrolizidine monoester alkaloids, from Heliotropium floridum. The structural elucidation was accomplished using high-resolution NMR, mass spectrometry, and chemical reactions (Reina et al., 1997).

Biological Activities

  • Heliotropium indicum L. From Farm to a Source of Bioactive Compounds

    This comprehensive study reported the presence of various phytochemicals, including pyrrolizidine alkaloids like heliovicine, in Heliotropium indicum L. The plant showed multiple bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties. However, the specific role of heliovicine in these activities was not isolated (Sarkar et al., 2021).

  • Pyrrolizidine Alkaloids from Pardoglossum cheirifolium

    In addition to heliovicine, other pyrrolizidine alkaloids were isolated from the whole plant of Pardoglossum cheirifolium. The study aimed at identifying new compounds and their structures but did not delve into specific applications of heliovicine (Benamar et al., 2021).

Safety And Hazards

When handling Heliovicine, it’s important to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. If contact does occur, immediately flush the affected area with plenty of water .

properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-

CAS RN

68473-85-8
Record name Heliovicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HELIOVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FR34Y6JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
PS Subramanian, S Mohanraj… - Australian Journal of …, 1980 - CSIRO Publishing
… The nmr and mass spectra of coromandaline and heliovicine were consistent with esters of pyrrolizidin-1-ylmethanol with trachelanthic or viridifloric acid. Hydrolysis of both alkaloids …
Number of citations: 28 www.publish.csiro.au
S Mohanraj, PS Subramanian, W Herz - Phytochemistry, 1982 - Elsevier
Isolation and structure determination of the minor alkaloids of Heliotropium curassavicum are described. These include the new pyrrolizidine alkaloids, heliocurassavine […
Number of citations: 31 www.sciencedirect.com
M Reina, A Gonzalez-Coloma, C Gutierrez, R Cabrera… - Phytochemistry, 1997 - Elsevier
Here we describe the isolation and structural determination of the new saturated pyrrolizidine monoester alkaloids, 3′-acetyltrachelanthamine, floridine, floridinine and floridimine, …
Number of citations: 79 www.sciencedirect.com
H Benamar, L Tomassini, C Frezza, A Gentili… - Chemistry of Natural …, 2021 - Springer
The ethanolic extract derived from the whole plant of Pardoglossum cheirifolium was submitted to phytochemical investigation. A new pyrrolizidine alkaloid, 3′-O-acetylleptanthine N-…
Number of citations: 1 link.springer.com
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 568 pubs.acs.org
S Mohanraj, W Herz, PS Subramanian - Journal of Chromatography A, 1982 - Elsevier
… !7-19, followed by a mixture of 6 and heliovicine (3) and then by pure 3 in fractions 21 and 22… ) whereas fractions 6 and 7 were mixtures of 1 and heliovicine (3). Fractions S-10 were pure …
Number of citations: 7 www.sciencedirect.com
E Roeder, E Breitmaier, H Birecka, MW Frohlicht… - Phytochemistry, 1991 - Elsevier
… The alkaloids were identitied as heliovicine [S, ester of (-)-trachelanthamidine … on a column of Sephadex LH 20 with CH,CI,, heliovicine (8). curassavine (lo), curassavinine (6) and …
Number of citations: 50 www.sciencedirect.com
S Mohanraj, PS Subramanian, CCJ Culvenor… - Journal of the …, 1978 - pubs.rsc.org
… with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid), the first example of a monocarboxylic necic acid with a C8 skeleton; the minor alkaloids, coromandalin and heliovicine …
Number of citations: 13 pubs.rsc.org
H Birecka, MW Frohlich, L Hull, MJ Chaskes - Phytochemistry, 1980 - Elsevier
The levels of alkaloids were determined in leaves and stems of 24 species of Heliotropium collected in Mexico and adjacent USA All species contained unsaturated pyrrolizidines, their …
Number of citations: 30 www.sciencedirect.com
M Carballo, MD Mudry, IB Larripa, E Villamil… - Mutation Research …, 1992 - Elsevier
Heliotropium curassavicum uar. argentinum is widely employed in gout, rheumatism, neuralgias, arteriosclerotic disorders, muscular algias, phlebitis, varix and other illnesses. In order …
Number of citations: 35 www.sciencedirect.com

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